REACTION_SMILES
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[CH:1]1([O:6][C:7]([CH:8]([CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[NH:15][C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5]1.[Cl:31][CH2:32][Cl:33].[Cl:34][CH2:35][Cl:36].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30]>>[CH:1]1([O:6][C:7]([CH:8]([CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[NH2:15])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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CC(C)(C)OC(=O)NC(C(=O)OC1CCCC1)C1CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(C(=O)OC1CCCC1)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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NC(C(=O)OC1CCCC1)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |